5-Methylpyridine-2-carbothioamide molecular structure and characterization
5-Methylpyridine-2-carbothioamide molecular structure and characterization
An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Methylpyridine-2-carbothioamide
Abstract
Pyridine-2-carbothioamide (PCA) and its derivatives represent a class of heterocyclic compounds of profound interest to the pharmaceutical and medicinal chemistry sectors. Their versatile scaffold allows for modifications that yield a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide focuses on a specific analog, 5-Methylpyridine-2-carbothioamide, providing a comprehensive exploration of its molecular architecture, synthesis, and detailed characterization through modern analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this promising molecular framework.
Introduction: The Significance of the Pyridine-2-carbothioamide Scaffold
The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents. When functionalized with a carbothioamide group at the 2-position, the resulting PCA scaffold gains unique chemical and biological properties. The thioamide group, a bioisostere of the amide group, offers distinct hydrogen bonding capabilities, increased lipophilicity, and metabolic stability, which can be advantageous for modulating interactions with biological targets.
PCAs have been identified as potent inhibitors of various enzymes and proteins, with notable activity as tubulin polymerization inhibitors for anticancer applications.[1][2] The introduction of substituents onto the pyridine ring, such as the methyl group in 5-Methylpyridine-2-carbothioamide, is a critical strategy in drug design. This modification can subtly alter the molecule's steric and electronic profile, influencing its pharmacokinetic properties (ADME), target-binding affinity, and overall efficacy.[3][4] This guide provides the foundational knowledge required to synthesize, purify, and rigorously characterize 5-Methylpyridine-2-carbothioamide, ensuring its identity and purity for downstream applications.
Synthesis of 5-Methylpyridine-2-carbothioamide
The synthesis of pyridine carbothioamides can be achieved through several routes. A robust and widely adopted method involves the reaction of the corresponding cyanopyridine with a sulfur source like hydrogen sulfide. This pathway is efficient and proceeds via a nucleophilic addition mechanism.[5]
Synthetic Pathway
The synthesis of 5-Methylpyridine-2-carbothioamide begins with the commercially available 5-methyl-2-cyanopyridine. The nitrile carbon undergoes nucleophilic attack by a hydrosulfide ion, followed by protonation, to yield the target thioamide.
Caption: Synthesis of 5-Methylpyridine-2-carbothioamide from 5-methyl-2-cyanopyridine.
Experimental Protocol
Causality: This protocol uses pyridine as both a solvent and a basic catalyst. The basic environment facilitates the deprotonation of H₂S to form the more nucleophilic hydrosulfide ion (HS⁻), which is essential for initiating the attack on the electron-deficient nitrile carbon. Ethanol is used as a co-solvent to ensure the solubility of all reactants.
Materials:
-
5-Methyl-2-cyanopyridine
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Hydrogen Sulfide (H₂S) gas or Sodium Hydrosulfide (NaHS)
-
Pyridine (anhydrous)
-
Ethanol (200 proof)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, dissolve 5-methyl-2-cyanopyridine in a 1:1 mixture of pyridine and ethanol.
-
Begin stirring the solution at room temperature and bubble a slow, steady stream of hydrogen sulfide gas through the mixture. The reaction is exothermic; a water bath may be necessary to maintain the temperature around 25-30°C.[5]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, stop the H₂S flow and pass a stream of nitrogen gas through the mixture to remove any excess dissolved H₂S.
-
Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Dissolve the crude solid in a minimal amount of warm water and acidify the solution dropwise with dilute HCl until precipitation is complete. This step protonates the molecule, reducing its solubility in water.
-
Filter the precipitate using a Büchner funnel and wash the solid sequentially with cold water and a small volume of cold diethyl ether to remove residual impurities.
-
Dry the purified solid over anhydrous sodium sulfate or in a vacuum oven to yield pure 5-Methylpyridine-2-carbothioamide.[5]
Molecular Structure and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where each analysis corroborates the others to build a definitive structural profile.
Caption: A typical workflow for the structural characterization of a synthesized molecule.[5]
Spectroscopic Characterization
NMR is the cornerstone of molecular structure elucidation in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
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¹H NMR Spectroscopy : This technique identifies the number and type of protons and their neighboring environments. For 5-Methylpyridine-2-carbothioamide, the spectrum is expected to show distinct signals for the methyl group, the three aromatic protons on the pyridine ring, and the two protons of the thioamide NH₂ group.
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¹³C NMR Spectroscopy : This analysis reveals the number of unique carbon environments. The spectrum for this molecule should display seven distinct signals: five for the pyridine ring carbons (four CH and one quaternary), one for the methyl carbon, and a characteristic downfield signal for the thioamide (C=S) carbon.
Table 1: Predicted NMR Spectroscopic Data for 5-Methylpyridine-2-carbothioamide
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~10.0 - 9.5 | Broad Singlet (2H) | -NH₂ (Thioamide protons) |
| ~8.4 - 8.2 | Doublet | H-6 (Proton ortho to N) | |
| ~7.8 - 7.6 | Doublet of Doublets | H-4 (Proton meta to N and ortho to methyl) | |
| ~7.4 - 7.2 | Doublet | H-3 (Proton ortho to C=S) | |
| ~2.4 - 2.3 | Singlet (3H) | -CH₃ (Methyl protons) | |
| ¹³C NMR | ~195 - 205 | Singlet | C=S (Thioamide carbon) |
| ~150 - 155 | Singlet | C-2 (Carbon attached to thioamide) | |
| ~148 - 152 | Singlet | C-6 (Carbon ortho to N) | |
| ~135 - 140 | Singlet | C-4 (Carbon meta to N) | |
| ~130 - 135 | Singlet | C-5 (Carbon attached to methyl) | |
| ~120 - 125 | Singlet | C-3 (Carbon ortho to C=S) | |
| ~18 - 22 | Singlet | -CH₃ (Methyl carbon) |
(Note: Predicted shifts are based on data for analogous structures like 2-Pyridinecarbothioamide and substituted derivatives).[1][5]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Causality: The selection of IR analysis is driven by the need to confirm the presence of key functional groups that define the molecule: the N-H bonds of the thioamide, the aromatic C-H and C=C/C=N bonds of the pyridine ring, and the C=S double bond. Their presence provides strong evidence that the desired synthesis has occurred.
Table 2: Key IR Absorption Frequencies for 5-Methylpyridine-2-carbothioamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretching (asymmetric & symmetric) | Thioamide (-CSNH₂) |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine Ring |
| 2980 - 2850 | Aliphatic C-H Stretching | Methyl (-CH₃) |
| 1610 - 1580 | C=N and C=C Ring Stretching | Pyridine Ring |
| 1350 - 1150 | C=S Stretching (often coupled) | Thioamide (-CSNH₂) |
(Note: Ranges are based on characteristic values for similar compounds).[1][3][6]
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, which provides definitive confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula C₇H₈N₂S.
-
Expected Molecular Ion ([M]⁺) : For C₇H₈N₂S, the expected monoisotopic mass is approximately 152.04 g/mol . The observation of this peak is the primary confirmation of the compound's identity.[5]
-
Fragmentation Pattern : The fragmentation pattern can provide additional structural information. Common fragmentation pathways for this molecule would include cleavage of the C-C bond between the pyridine ring and the thioamide group.
Crystallographic Analysis
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Experimental Protocol for Crystallography:
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone).
-
Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).[6]
-
Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model, yielding the final atomic coordinates and structural parameters.[6]
While specific crystallographic data for 5-Methylpyridine-2-carbothioamide is not publicly available, analysis of the parent compound, 2-Pyridinecarbothioamide, reveals a monoclinic crystal system where molecules form hydrogen-bonded dimers.[6] It is highly probable that 5-Methylpyridine-2-carbothioamide would exhibit similar intermolecular N-H···S or N-H···N hydrogen bonding patterns, which are crucial for understanding its solid-state packing and physical properties.
Conclusion and Future Directions
This guide has detailed the synthesis and comprehensive characterization of 5-Methylpyridine-2-carbothioamide. The described protocols for synthesis and analysis provide a robust framework for obtaining and validating this compound with a high degree of confidence. The combination of NMR, IR, and Mass Spectrometry creates a self-validating workflow that confirms the molecular structure, while X-ray crystallography offers the potential for absolute three-dimensional elucidation.
The pyridine-2-carbothioamide scaffold is a validated platform for the development of therapeutic agents.[1][4] The structural and analytical data presented here are crucial for any further research, including structure-activity relationship (SAR) studies, computational modeling, and preclinical development. The 5-methyl substituent serves as a key modification point, and understanding its impact through the rigorous characterization outlined herein is the first step toward unlocking the full therapeutic potential of this promising class of molecules.
References
- BenchChem. (n.d.). A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide.
-
Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available at: [Link]
-
Shah, W. A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Journal of Applied Bioanalysis. (2023). Chemical Synthesis Spectroscopic Confirmation And Antibacterial Evaluation Of 2 5 Methyl 4 5 6 7 Tetrahydrothiazolo 5 4 C Pyridine 2 Carbonyl N Phenylhydrazine 1 Carbothioamide Derivatives. Journal of Applied Bioanalysis. Available at: [Link]
-
Fatima, H., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sonawane, R., et al. (2025). Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of 2-(5- methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)-N-phenylhydrazine-1- carbothioamide derivatives. ResearchGate. Available at: [Link]
-
Stenutz, R. (n.d.). 5-methylpyridine-2-carboxylic acid. Retrieved from [Link]
-
Banks, G. R., & Schafer, D. J. (1974). The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate. A possible general method of preparing isomorphous heavy-atom derivatives of proteins. PubMed. Available at: [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Machura, B., et al. (2018). Tricarbonylrhenium(I) complexes with the N -methylpyridine-2-carbothioamide ligand – Synthesis, characterization and cytotoxicity studies. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]
- 4. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
